molecular formula C7H8N4 B12958568 5,6-dimethyl-1H-imidazo[4,5-b]pyrazine

5,6-dimethyl-1H-imidazo[4,5-b]pyrazine

Cat. No.: B12958568
M. Wt: 148.17 g/mol
InChI Key: OQCNRWJPBAXJAL-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-imidazo[4,5-b]pyrazine ( 38956-48-8) is a high-purity chemical compound supplied for research and development purposes. This heterocyclic building block has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . The compound has a recorded melting point of 209 °C (from ethanol) and is typically offered with a purity of not less than 98.00% or 99.00% . As a member of the imidazo[4,5-b]pyrazine family, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Related analog structures have been investigated in scientific studies for their potential as antagonists for various biological pathways, highlighting the value of this chemical class in the development of novel therapeutic agents . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5,6-dimethyl-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C7H8N4/c1-4-5(2)11-7-6(10-4)8-3-9-7/h3H,1-2H3,(H,8,9,10,11)

InChI Key

OQCNRWJPBAXJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)NC=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with suitable aldehydes or ketones, followed by cyclization to form the imidazo[4,5-b]pyrazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyrazine core .

Scientific Research Applications

Chemistry: 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Derivatives
  • 5,6-Dichloroimidazo[4,5-b]pyrazine: This derivative exhibits enhanced inhibitory activity against HECT E3 ligases (WWP1 and WWP2) compared to non-halogenated analogues.
  • 5-Chloroimidazo[4,5-b]pyrazine: Shows moderate activity against WWP2, suggesting that mono-halogenation is less effective than dihalogenation in enhancing potency .
  • Methylthio Derivatives : 5,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-b]pyrazine (NSC-182397) demonstrates distinct physicochemical properties due to sulfur’s polarizability, which may influence solubility and redox activity .

Heterocycle Core Modifications

Imidazo[4,5-b]Pyridine

Replacing the pyrazine ring with pyridine (imidazo[4,5-b]pyridine) shifts kinase selectivity. For example, Aurora-A kinase inhibitors derived from this scaffold show distinct binding interactions compared to imidazo[4,5-b]pyrazines, highlighting the role of nitrogen positioning in target specificity .

Triazolo[4,5-b]Pyrazine

Triazolo analogues exhibit stronger inhibition of aldehyde oxidase (AO), a metabolic enzyme, compared to imidazo derivatives. This difference underscores the impact of the fused triazole ring on AO substrate recognition .

Thiazolo[4,5-b]Pyrazine

Thiazolo derivatives display unique fluorescence properties due to sulfur’s electron-rich nature. Substituents at the C2 position (e.g., phenyl groups) further modulate emission spectra, making these compounds useful in optoelectronic applications .

Table 2: Heterocycle Core Comparisons

Core Structure Key Feature Application/Activity
Imidazo[4,5-b]pyrazine Dual N-heterocyclic system Kinase inhibition, nucleosides
Imidazo[4,5-b]pyridine Pyridine substitution Aurora-A selectivity
Triazolo[4,5-b]pyrazine Triazole ring AO inhibition
Thiazolo[4,5-b]pyrazine Sulfur atom Fluorescence probes

Physicochemical and Metabolic Properties

  • Lipophilicity : Methyl groups in 5,6-dimethylimidazo[4,5-b]pyrazine increase logP compared to hydrophilic derivatives like 5,6-dihydroxy variants. This enhances membrane permeability but may reduce aqueous solubility .
  • Metabolic Stability : Dichloro derivatives (e.g., 5,6-dichloroimidazo[4,5-b]pyrazine) face metabolic challenges due to cytochrome P450 interactions, whereas methylated analogues are more resistant to oxidative degradation .
  • Acidity: Replacement of furazan with imidazo[4,5-b]pyrazine in mitochondrial uncouplers reduces acidity (pKa), altering protonophoric activity and cellular uptake .

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